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Compound of Interest

Compound Name: N-Fmoc-4-Br-D-tryptophan

Cat. No.: B15496383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of N-Fmoc-4-bromo-D-tryptophan, an important building block in peptide synthesis and drug

discovery. The introduction of a bromine atom at the 4-position of the indole ring of D-

tryptophan offers a versatile handle for further chemical modifications, making it a valuable

component for creating novel peptides and peptidomimetics with unique biological activities.

Physicochemical Properties
A summary of the key physicochemical properties of N-Fmoc-4-bromo-D-tryptophan is

presented in the table below.

Property Value

Chemical Formula C₂₆H₂₁BrN₂O₄

Molecular Weight 505.36 g/mol

Appearance White to off-white solid

Stereochemistry D-configuration

Functional Groups
Fmoc-protected amine, Carboxylic acid,

Bromoindole

CAS Number 3012560-60-7
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Synthesis Workflow
The synthesis of N-Fmoc-4-bromo-D-tryptophan is a two-step process. The first step involves

the synthesis of the precursor, 4-bromo-D-tryptophan, followed by the protection of the α-amino

group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Starting Materials:
4-Bromoindole and Serine derivative

Synthesis of
4-bromo-D-tryptophan 4-bromo-D-tryptophan Fmoc Protection N-Fmoc-4-bromo-D-tryptophan

Click to download full resolution via product page

Caption: Overall synthesis workflow for N-Fmoc-4-bromo-D-tryptophan.

Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of N-

Fmoc-4-bromo-D-tryptophan.

Synthesis of 4-bromo-D-tryptophan
The enantioselective synthesis of 4-bromo-D-tryptophan can be achieved through various

methods, including enzymatic resolutions or asymmetric synthesis from 4-bromoindole and a

chiral serine-derived electrophile. A representative chemical synthesis approach is outlined

below.

Materials:

4-Bromoindole

N-Boc-D-serine methyl ester

Trifluoroacetic acid (TFA)

Triethylsilane

Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Preparation of the Electrophile: N-Boc-D-serine methyl ester is converted to a suitable

electrophile, such as a β-lactone or an epoxide, using standard organic synthesis

procedures.

Friedel-Crafts Alkylation: 4-Bromoindole (1.0 eq) is dissolved in an anhydrous solvent like

DCM under an inert atmosphere. The chiral electrophile (1.2 eq) is added, followed by a

Lewis acid catalyst (e.g., BF₃·OEt₂ or Sc(OTf)₃) at a low temperature (e.g., -78 °C).

Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to

warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

Work-up and Deprotection: Upon completion, the reaction is quenched with a saturated

aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over

MgSO₄, and concentrated under reduced pressure. The resulting crude product is then

treated with a solution of TFA in DCM (e.g., 1:1 v/v) in the presence of a scavenger like

triethylsilane to remove the Boc protecting group.

Purification: The crude 4-bromo-D-tryptophan is purified by flash column chromatography on

silica gel to afford the desired product.

N-Fmoc Protection of 4-bromo-D-tryptophan
The protection of the α-amino group of 4-bromo-D-tryptophan is achieved using Fmoc-

succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Materials:

4-bromo-D-tryptophan

Fmoc-OSu (1.1 eq)
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

1,4-Dioxane or Acetonitrile

Water

Ethyl acetate

1 M Hydrochloric acid (HCl)

Brine

Procedure:

Dissolution: 4-bromo-D-tryptophan (1.0 eq) is dissolved in a mixture of 1,4-dioxane and 10%

aqueous sodium carbonate solution.

Addition of Fmoc Reagent: The solution is cooled in an ice bath, and Fmoc-OSu (1.1 eq) is

added portion-wise while stirring.

Reaction: The reaction mixture is stirred overnight at room temperature.

Work-up: The reaction mixture is diluted with water and washed with ethyl acetate to remove

any unreacted Fmoc-OSu. The aqueous layer is then acidified to pH 2-3 with 1 M HCl.

Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield the crude N-Fmoc-4-bromo-D-tryptophan. The

product can be further purified by recrystallization or silica gel chromatography if necessary.

Characterization
A logical workflow for the characterization of the synthesized N-Fmoc-4-bromo-D-tryptophan is

depicted below.
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Caption: Logical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized N-Fmoc-4-bromo-D-tryptophan.
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Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 20-80% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm and 280 nm

Expected Purity >95%

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final

product. The expected chemical shifts will be influenced by the bromo-indole and Fmoc

moieties.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.0 s 1H Indole N-H

~7.9 - 7.2 m 11H
Aromatic protons

(Fmoc and Indole)

~4.3 - 4.1 m 3H Fmoc CH and CH₂

~4.0 m 1H α-CH

~3.2 - 3.0 m 2H β-CH₂

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
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Chemical Shift (ppm) Assignment

~173 Carbonyl (Carboxylic acid)

~156 Carbonyl (Fmoc)

~144, 141 Quaternary aromatic carbons (Fmoc)

~136 Quaternary aromatic carbon (Indole)

~128 - 120 Aromatic carbons (Fmoc and Indole)

~112 Quaternary aromatic carbon (C-Br)

~110 Aromatic carbon (Indole)

~66 Fmoc CH₂

~55 α-CH

~47 Fmoc CH

~28 β-CH₂

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Technique Expected m/z

ESI-MS [M-H]⁻ at ~504.06, [M+H]⁺ at ~506.07

HRMS
Calculated for C₂₆H₂₁BrN₂O₄ [M+H]⁺: 505.0761,

Found: 505.07xx

This technical guide provides a foundational understanding of the synthesis and

characterization of N-Fmoc-4-bromo-D-tryptophan. Researchers are encouraged to adapt and

optimize these protocols based on their specific laboratory conditions and available

instrumentation.

To cite this document: BenchChem. [Synthesis and Characterization of N-Fmoc-4-bromo-D-
tryptophan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15496383#synthesis-and-characterization-of-n-fmoc-
4-bromo-d-tryptophan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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